3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Description
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a synthetic organic compound characterized by a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a 2-fluorophenyl group at the 7-position and a benzonitrile moiety linked via a carbonyl group at the 4-position.
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNULXFVZGOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiazepane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels.
Chemical Reactions Analysis
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s distinct features include:
- 1,4-Thiazepane core : Offers conformational flexibility compared to smaller heterocycles like thiazole (five-membered, S/N-containing) found in BRAF/HDAC inhibitors (e.g., compounds 14b , 14g ) .
- 2-Fluorophenyl group : Fluorine at the ortho position may enhance metabolic stability and lipophilicity, similar to fluorophenyl substituents in compounds (e.g., 12a , 14f ) .
- Benzonitrile moiety: A polar, electron-withdrawing group distinct from sulfonamides (e.g., 14a–14j) or trifluoroacetamides (e.g., 15–16) in . Benzonitrile is also featured in OLED materials (), though in conjugated systems like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile .
Physicochemical and Functional Properties
Biological Activity
3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.4 g/mol. The compound features a thiazepane ring, a fluorophenyl group, and a benzonitrile moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₃O₄S |
| Molecular Weight | 379.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioactivity.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities including:
- Anticancer Activity : Thiazepane derivatives have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some thiazepane-based compounds demonstrate significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : Compounds featuring similar functional groups have shown promise in reducing inflammation through modulation of inflammatory pathways.
Case Studies
- Anticancer Studies : A study on thiazepane derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Activity : Research highlighted the efficacy of thiazepane compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
